1,3-Benzothiazole-2-carbonyl chloride 1,3-Benzothiazole-2-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 67748-61-2
VCID: VC2001102
InChI: InChI=1S/C8H4ClNOS/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H
SMILES: C1=CC=C2C(=C1)N=C(S2)C(=O)Cl
Molecular Formula: C8H4ClNOS
Molecular Weight: 197.64 g/mol

1,3-Benzothiazole-2-carbonyl chloride

CAS No.: 67748-61-2

Cat. No.: VC2001102

Molecular Formula: C8H4ClNOS

Molecular Weight: 197.64 g/mol

* For research use only. Not for human or veterinary use.

1,3-Benzothiazole-2-carbonyl chloride - 67748-61-2

Specification

CAS No. 67748-61-2
Molecular Formula C8H4ClNOS
Molecular Weight 197.64 g/mol
IUPAC Name 1,3-benzothiazole-2-carbonyl chloride
Standard InChI InChI=1S/C8H4ClNOS/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H
Standard InChI Key AOIGQLLPWDXVGB-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)C(=O)Cl
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)C(=O)Cl

Introduction

Chemical Properties and Structure

Physical Characteristics

1,3-Benzothiazole-2-carbonyl chloride is characterized by specific physical properties that influence its handling, storage, and applications. It appears as a yellow powder at standard conditions and exhibits sensitivity to moisture, which is typical of acid chlorides. The compound has a relatively high melting point with decomposition occurring at this temperature.

Table 1: Physical Properties of 1,3-Benzothiazole-2-carbonyl chloride

PropertyValueNote
Molecular FormulaC8H4ClNOS
Molecular Weight197.64 g/mol
Physical StateSolid (powder)
ColorYellow
Melting Point150°C (with decomposition)
Boiling Point328.4±25.0°C(Predicted)
Density1.489±0.06 g/cm³(Predicted)
pKa-2.00±0.10(Predicted)
SensitivityMoisture Sensitive

The high melting and boiling points of 1,3-Benzothiazole-2-carbonyl chloride reflect significant intermolecular forces in its crystal structure. The negative pKa value indicates its highly acidic nature, which contributes to its reactivity profile. The sensitivity to moisture is an important consideration for handling and storage, as the compound readily undergoes hydrolysis when exposed to water, forming the corresponding carboxylic acid derivative.

Structural Information

The molecular structure of 1,3-Benzothiazole-2-carbonyl chloride consists of a benzothiazole ring system with a carbonyl chloride group attached at the 2-position. The benzothiazole portion comprises a benzene ring fused with a thiazole ring, creating a bicyclic heterocyclic system that contains both sulfur and nitrogen heteroatoms. The presence of these heteroatoms contributes to the compound's electronic properties and reactivity patterns.

Table 2: Structural Identifiers of 1,3-Benzothiazole-2-carbonyl chloride

IdentifierValueReference
IUPAC Name1,3-benzothiazole-2-carbonyl chloride
CAS Number67748-61-2
SMILESC1=CC=C2C(=C1)N=C(S2)C(=O)Cl
InChIInChI=1S/C8H4ClNOS/c9-7(11)8-10-5-3-1-2-4-6(5)12-8/h1-4H
InChIKeyAOIGQLLPWDXVGB-UHFFFAOYSA-N
European Community (EC) Number633-179-4
PubChem Compound2776254

The structural features of 1,3-Benzothiazole-2-carbonyl chloride significantly influence its chemical behavior. The carbonyl chloride group serves as an electrophilic center, readily reacting with nucleophiles in substitution reactions. The benzothiazole ring system contributes to the compound's stability while also affecting the electronic distribution within the molecule, which can influence the reactivity of the carbonyl chloride functionality.

Synthesis and Preparation

While the search results don't provide explicit synthetic routes for 1,3-Benzothiazole-2-carbonyl chloride, the preparation typically follows standard methods for the synthesis of acid chlorides. Based on general organic chemistry principles, the most common approach would involve the chlorination of the corresponding carboxylic acid derivative, 1,3-benzothiazole-2-carboxylic acid.

The synthesis would likely employ chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with catalytic amounts of DMF (dimethylformamide). The reaction typically proceeds under reflux conditions, with the general reaction scheme:

1,3-Benzothiazole-2-carboxylic acid + SOCl₂ → 1,3-Benzothiazole-2-carbonyl chloride + SO₂ + HCl

Given the moisture sensitivity of the product, the synthesis would be conducted under anhydrous conditions with careful exclusion of water to prevent hydrolysis of the acid chloride product. The resulting 1,3-Benzothiazole-2-carbonyl chloride would then be isolated and purified using appropriate techniques such as recrystallization from suitable organic solvents.

Chemical Reactions and Applications

Reactivity Profile

As an acid chloride, 1,3-Benzothiazole-2-carbonyl chloride demonstrates high reactivity toward various nucleophiles. This reactivity makes it valuable in synthetic organic chemistry for the preparation of diverse benzothiazole derivatives. The carbonyl chloride functional group readily undergoes nucleophilic substitution reactions, leading to the formation of various compounds with different functional groups attached to the benzothiazole core.

Key reactions of 1,3-Benzothiazole-2-carbonyl chloride include:

  • Esterification: Reaction with alcohols (R-OH) to form esters (1,3-benzothiazole-2-carboxylate esters)

  • Amidation: Reaction with amines (R-NH₂) to form amides (1,3-benzothiazole-2-carboxamides)

  • Hydrolysis: Reaction with water to regenerate the carboxylic acid (1,3-benzothiazole-2-carboxylic acid)

  • Acylation Reactions: Potential use as an acylating agent in Friedel-Crafts and related reactions

These reactions typically proceed under mild conditions and often require the presence of a base to neutralize the hydrogen chloride formed as a byproduct.

Applications

The primary applications of 1,3-Benzothiazole-2-carbonyl chloride are in synthetic chemistry, particularly:

  • As an intermediate in the synthesis of pharmaceutical compounds, especially those containing the benzothiazole moiety

  • In the preparation of materials science precursors for specialty polymers and advanced materials

  • As a reagent in the synthesis of specialty chemicals and fine chemicals

  • For the modification of functional groups in complex molecules

The versatility of 1,3-Benzothiazole-2-carbonyl chloride in these applications stems from the combination of the reactive acid chloride group with the structurally interesting and biologically relevant benzothiazole ring system. This dual nature allows for the incorporation of the benzothiazole moiety into various molecular frameworks through simple nucleophilic substitution reactions.

ParameterClassification/InformationReference
Hazard CodesC (Corrosive), Xi (Irritant), Xn (Harmful)
Risk Statements34 (Causes burns), 36 (Irritating to eyes), 20/21/22 (Harmful by inhalation, in contact with skin and if swallowed)
Safety Statements26, 36/37/39, 45, 51, 38, 36/37, 24/25, 22, 7/9
WGK Germany3 (Severe hazard to waters)
Hazard NoteCorrosive
Hazard Class8
Packing GroupII
Additional Hazard StatementsEUH014 (Reacts violently with water), EUH029 (Contact with water liberates toxic gas)

Comparison with Related Compounds

Understanding 1,3-Benzothiazole-2-carbonyl chloride in context requires comparison with structurally similar compounds. This comparison highlights the unique features of the compound and provides insights into how structural variations affect chemical properties and applications.

Table 4: Comparison of 1,3-Benzothiazole-2-carbonyl chloride with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesReference
1,3-Benzothiazole-2-carbonyl chloride67748-61-2C8H4ClNOS197.64Benzothiazole core with carbonyl chloride at position 2
1,3-Benzoxazole-2-carbonyl chloride408538-63-6C8H4ClNO2181.58Contains oxygen instead of sulfur in the heterocyclic ring
1,2,3-Benzothiadiazole-5-carbonyl chloride321309-32-4C7H3ClN2OS198.63Different heterocyclic system with carbonyl chloride at position 5
2,1,3-Benzothiadiazole-5-carbonyl chloride321309-31-3C7H3ClN2OS198.63Alternative arrangement of atoms in the heterocyclic ring

These structural differences significantly influence the compounds' reactivity, stability, and potential applications. For instance, the replacement of sulfur with oxygen (as in 1,3-benzoxazole-2-carbonyl chloride) typically results in different electronic properties and reactivity patterns due to the different electronegativity and size of oxygen compared to sulfur. The position of the carbonyl chloride group (at position 2 versus position 5) affects the electronic distribution within the molecule and the steric accessibility of the reactive site.

The nature of the heterocyclic system (benzothiazole versus benzothiadiazole) influences the compound's physical properties, stability, and potential biological activity. These differences are crucial considerations when selecting the appropriate compound for specific synthetic applications or research purposes.

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